9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a tricyclic scaffold with a pyrazole fused to a benzoxazine ring. Key features include:
- Substituents: A bromine atom at position 9, a phenyl group at position 2, and a 4-propoxyphenyl group at position 4.
- Molecular Formula: C27H27BrN2O3 (inferred from analogous structures) .
- Molecular Weight: ~507.42 g/mol.
- Applications: Potential cholinesterase inhibition (BuChE-targeted) due to optimized steric and electronic properties of the benzoxazine core .
Properties
Molecular Formula |
C25H23BrN2O2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
9-bromo-2-phenyl-5-(4-propoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O2/c1-2-14-29-20-11-8-18(9-12-20)25-28-23(21-15-19(26)10-13-24(21)30-25)16-22(27-28)17-6-4-3-5-7-17/h3-13,15,23,25H,2,14,16H2,1H3 |
InChI Key |
QSTAJHDRRWPOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzoxazine structure, followed by the introduction of the bromo, phenyl, and propoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, phenylboronic acid, and propoxybenzene, under conditions such as refluxing in organic solvents and the use of catalysts like palladium on carbon.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromo group.
Substitution: Nucleophilic substitution reactions can occur, where the bromo group is replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution with amines can produce amine derivatives.
Scientific Research Applications
9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key analogues and their distinguishing features:
Biological Activity
9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H24BrN2O2. The compound features a complex structure that includes a bromine atom and multiple aromatic rings, contributing to its potential biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds within the benzoxazine class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A comparative analysis of antibacterial activity against Staphylococcus aureus and Escherichia coli revealed that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| 9-Bromo derivative | 32 | 64 |
| Standard antibiotic | 16 | 32 |
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazine derivatives has been explored in various models. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a mechanism where the compound may modulate immune responses.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that benzoxazines can inhibit enzymes involved in inflammatory pathways.
- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets such as cyclooxygenase (COX) enzymes and various receptors involved in inflammation and infection response.
Case Study 1: Antibacterial Screening
A recent study screened several benzoxazine derivatives for antibacterial activity using disk diffusion methods. The results showed that derivatives similar to this compound exhibited significant zones of inhibition against both gram-positive and gram-negative bacteria.
Case Study 2: Anti-inflammatory Activity in Animal Models
In vivo experiments using carrageenan-induced paw edema in rats demonstrated that administration of a related benzoxazine compound significantly reduced swelling compared to control groups. This highlights the potential therapeutic application of these compounds in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
